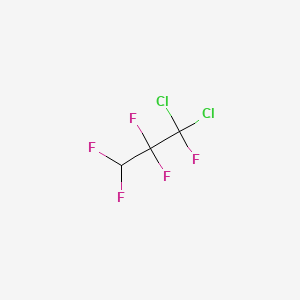

1,1-Dichloro-1,2,2,3,3-pentafluoropropane

描述

1,1-Dichloro-1,2,2,3,3-pentafluoropropane is a colorless, odorless liquid that is nonflammable and slightly soluble in water . It belongs to the class of fluorinated organic compounds and is known for its chemical stability and inertness under many conditions . This compound is used in various industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1,2,2,3,3-pentafluoropropane can be synthesized through the reaction of 3,3-dichloro-1,1,1-trifluoropropane with hydrogen fluoride . This reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves the addition of dichlorofluoromethane to tetrafluoroethylene . This method allows for large-scale production of the compound, which is essential for its various applications.

化学反应分析

Types of Reactions: 1,1-Dichloro-1,2,2,3,3-pentafluoropropane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals . It also undergoes oxidation with strong oxidizing agents and can react under extreme temperatures .

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents are required.

Reduction: Strong reducing agents, such as active metals, are used.

Major Products Formed: The specific products formed depend on the reagents and conditions used. For example, oxidation may lead to the formation of various oxidized fluorinated compounds.

科学研究应用

Use as a Cleaning Agent

- Replacement for CFC-113 : 1,1-Dichloro-1,2,2,3,3-pentafluoropropane has been used as a replacement for CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) in cleaning applications, particularly within the aerospace and electronics industries .

- NASA and DoD Applications : The aerospace industry has used this compound, known as AK-225G, to clean oxygen breathing systems . Prior to the Montreal Protocol, NASA and the United States Department of Defense (DoD) used CFC-113 due to its effectiveness and compatibility with materials, as well as its non-reactivity with oxygen .

- Cleaning Processes : The cleaning processes include flushing, vapor degreasing, and hand wiping of components. While some components can be cleaned with water-based cleaners, HCFC-225 is used to flush and verify their cleanliness .

- Continued Search for Alternatives : Due to the phase-out of HCFC-225, industries are actively seeking non-ozone-depleting alternatives .

Potential Environmental Concerns

- Atmospheric Effects: The production and use of 1,3-dichloro-1,1,2,2,3-pentafluoropropane may lead to its release into the environment .

- Greenhouse Gas: 1,3-dichloro-1,1,2,2,3-pentafluoropropane is a greenhouse gas with a global warming potential 525 times stronger than CO2 .

- Ozone Depletion: It has an ozone depletion potential of 0.03, which is relatively high for HCFCs .

Chemical Properties and Reactivity

- Chemical Stability: this compound is generally chemically inert but can react violently with strong reducing agents .

- Reactions: It can undergo substitution, oxidation, and reduction reactions under specific conditions.

- Products: Reactions with sodium hydroxide can yield fluorinated alcohols, while oxidation can produce chlorinated and fluorinated carboxylic acids.

Other Information

- Isomers: Dichloropentafluoropropane consists of compounds with the formula , and is also known as HCFC-225 .

- Production of CFO-1214ya: 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) can be used to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) via a dehydrofluorination reaction .

作用机制

The mechanism of action of 1,1-Dichloro-1,2,2,3,3-pentafluoropropane involves its chemical stability and inertness. It does not readily react with most substances, making it an effective solvent and cleaning agent. When released into the air, it is subject to degradation by photochemically produced hydroxyl radicals, with an estimated half-life of 4.9 years .

相似化合物的比较

1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound is also a hydrochlorofluorocarbon and shares similar properties with 1,1-Dichloro-1,2,2,3,3-pentafluoropropane.

3,3-Dichloro-1,1,1,2,2-pentafluoropropane: Another fluorinated compound with similar chemical stability and inertness.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its nonflammability, slight solubility in water, and chemical inertness make it particularly valuable in industrial applications where stability and safety are paramount.

生物活性

1,1-Dichloro-1,2,2,3,3-pentafluoropropane (also known as HCFC-225cc) is a chlorofluorocarbon that has been used as a refrigerant and solvent. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

- Chemical Formula : C3HCl2F5

- Molecular Weight : 188.94 g/mol

- Physical State : Colorless gas or liquid at room temperature

- Boiling Point : Approximately 60 °C

Toxicological Profile

Research indicates that this compound exhibits low acute toxicity in laboratory settings. However, chronic exposure can lead to various health concerns.

Acute Toxicity

- Inhalation of high concentrations may lead to respiratory issues and skin irritation. The substance is classified as having low to moderate hazard potential .

- LD50 : Specific values for acute toxicity are not widely reported; however, studies indicate that it does not possess significant mutagenic or teratogenic effects .

Chronic Toxicity

A study conducted on rats exposed to high concentrations (up to 50,000 ppm) revealed an increased incidence of myocarditis—a rare inflammatory condition of the heart—indicating potential cardiotoxicity . This was observed in a controlled environment over a prolonged exposure period (6 hours/day for 5 days/week) .

Biotransformation and Metabolism

The metabolism of this compound primarily results in the formation of trifluoroacetic acid via reactive metabolites. This metabolic pathway suggests that while the parent compound may exhibit low toxicity, its metabolites could have more significant biological effects .

Environmental Impact

The compound is classified as very bioaccumulative (vPvB) under EU REACH regulations. Its persistence in the environment raises concerns about long-term ecological effects and potential bioaccumulation in food chains .

Case Study 1: Cardiovascular Effects in Rats

In a pivotal study by Rusch et al. (1999), rats exposed to 50,000 ppm of this compound showed histopathological changes indicative of myocarditis. This finding underscores the need for careful monitoring of exposure levels in occupational settings .

Case Study 2: Metabolite Toxicity Assessment

Kolesar et al. (1995) investigated the cardiotoxic effects associated with the metabolite trifluoroacetic acid. Their findings suggest that while the parent compound may be relatively safe at low concentrations, its metabolites could pose significant risks to cardiac health .

Data Table: Summary of Biological Effects

属性

IUPAC Name |

1,1-dichloro-1,2,2,3,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-3(5,10)2(8,9)1(6)7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMGZLBGSDLPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(Cl)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042029 | |

| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloro-1,2,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13474-88-9 | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-225cc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N35Z25BTGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。